Epicorazine A

Description

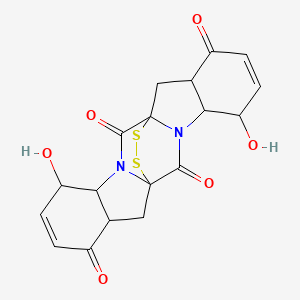

Structure

2D Structure

Properties

CAS No. |

62256-05-7 |

|---|---|

Molecular Formula |

C18H16N2O6S2 |

Molecular Weight |

420.5 g/mol |

IUPAC Name |

(1R,4S,5S,9S,11R,14S,15S,19S)-5,15-dihydroxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docosa-6,16-diene-2,8,12,18-tetrone |

InChI |

InChI=1S/C18H16N2O6S2/c21-9-1-3-11(23)13-7(9)5-17-15(25)20-14-8(10(22)2-4-12(14)24)6-18(20,28-27-17)16(26)19(13)17/h1-4,7-8,11-14,23-24H,5-6H2/t7-,8-,11+,12+,13+,14+,17-,18-/m1/s1 |

InChI Key |

RCODXLGTKJXDNC-UORGKRBOSA-N |

Canonical SMILES |

C1C2C(C(C=CC2=O)O)N3C14C(=O)N5C6C(CC5(C3=O)SS4)C(=O)C=CC6O |

Other CAS No. |

69176-72-3 62256-05-7 |

Synonyms |

epicorazine A |

Origin of Product |

United States |

Foundational & Exploratory

Epicorazine A: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epicorazine A is a naturally occurring epidithiodiketopiperazine (ETP) antibiotic isolated from the fungus Epicoccum nigrum. As a member of the ETP class of secondary metabolites, it possesses a unique bridged disulfide bond within a piperazine ring structure, which is crucial for its biological activity. This document provides a comprehensive technical overview of this compound, including its chemical properties, known biological activities, and insights into its potential mechanisms of action. Due to the limited publicly available data specifically on this compound, this guide also draws upon information from the broader ETP class to provide a more complete context for researchers.

Chemical and Physical Properties

This compound is a structurally complex molecule with the chemical formula C₁₈H₁₆N₂O₆S₂. Its structure was elucidated using a combination of spectroscopic methods, including UV, IR, mass spectrometry, and NMR, with its absolute configuration confirmed by X-ray diffraction.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₆N₂O₆S₂ | --INVALID-LINK-- |

| Molecular Weight | 420.5 g/mol | --INVALID-LINK-- |

| CAS Number | 62256-05-7 | --INVALID-LINK-- |

| Appearance | Not explicitly reported, likely a crystalline solid | |

| Solubility | Not explicitly reported | |

| Melting Point | Not explicitly reported |

Crystal Structure Data:

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | --INVALID-LINK-- |

| Space Group | P 2₁ 2₁ 2₁ | --INVALID-LINK-- |

| Unit Cell a | 10.996 Å | --INVALID-LINK-- |

| Unit Cell b | 12.452 Å | --INVALID-LINK-- |

| Unit Cell c | 13.218 Å | --INVALID-LINK-- |

Biological Activity

This compound has demonstrated notable antimicrobial properties. Specific quantitative data on its activity, such as IC₅₀ or EC₅₀ values, are not widely available in the public domain. The following table summarizes the reported minimum inhibitory concentrations (MICs).

| Organism | Activity | MIC (µg/mL) | Reference |

| Gram-positive bacteria | Antibacterial | Not specified | [1] |

| Candida albicans | Antifungal | Not specified |

While specific cytotoxicity data for this compound is scarce, the broader ETP class is known for potent anticancer activity.

Mechanism of Action

The precise molecular targets and signaling pathways modulated by this compound have not been extensively studied. However, the mechanism of action for the ETP class of compounds is generally attributed to the reactive disulfide bridge.

Antimicrobial Mechanism

The antimicrobial activity of ETPs is believed to involve the disruption of cellular processes through the interaction of the disulfide bond with intracellular thiols, leading to the generation of reactive oxygen species (ROS) and the inactivation of essential enzymes.

Potential Anticancer Signaling Pathways

Based on studies of related ETPs, this compound may exert anticancer effects through the modulation of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. A plausible mechanism is the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α), a critical transcription factor in tumor progression.

Experimental Protocols

Isolation and Purification

A general workflow for the isolation of ETPs from fungal cultures is outlined below.

Protocol Outline:

-

Culturing: Epicoccum nigrum is cultured on a suitable solid or liquid medium to promote the production of secondary metabolites.

-

Extraction: The fungal biomass and/or culture broth is extracted with an organic solvent such as ethyl acetate to isolate the secondary metabolites.

-

Concentration: The solvent is removed under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to various chromatographic techniques, such as silica gel column chromatography followed by high-performance liquid chromatography (HPLC), to separate the individual compounds.

-

Characterization: The purified this compound is characterized using spectroscopic methods (NMR, Mass Spectrometry) to confirm its identity and purity.

Total Synthesis

A total synthesis of this compound has not been reported in the literature. However, the synthesis of the related compound, Epicoccin G, provides a potential strategic framework. The key steps would likely involve the stereoselective construction of the diketopiperazine core, followed by the introduction of the disulfide bridge.

Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Future research should focus on:

-

Total Synthesis: The development of a robust and scalable total synthesis would enable the production of sufficient quantities for comprehensive biological evaluation and the generation of novel analogs.

-

Mechanism of Action Studies: Detailed studies are required to identify the specific molecular targets and signaling pathways modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogs will be crucial to optimize the potency, selectivity, and pharmacokinetic properties of this class of compounds.

-

In Vivo Efficacy: Preclinical studies in animal models are necessary to assess the therapeutic potential of this compound for the treatment of infectious diseases and cancer.

Conclusion

This compound is a fascinating natural product with demonstrated antimicrobial activity and significant potential for further investigation, particularly in the realm of oncology. While current data specific to this molecule is limited, the broader understanding of the ETP class provides a strong foundation for future research. The development of a total synthesis and in-depth mechanistic studies will be critical next steps in unlocking the full therapeutic potential of this compound.

References

Epicorazine A: A Fungal Epidithiodiketopiperazine with Potent Biological Activity

An In-depth Technical Guide on the Discovery, Origin, and Biological Significance of Epicorazine A

Executive Summary

This compound is a sulfur-containing heterocyclic natural product belonging to the epidithiodiketopiperazine (ETP) class of secondary metabolites. First isolated from the fungus Epicoccum nigrum, this compound has garnered interest within the scientific community due to its significant biological activities, including antibacterial and cytotoxic properties. This technical guide provides a comprehensive overview of the discovery, origin, and biological aspects of this compound, tailored for researchers, scientists, and drug development professionals. The document details the producing organism, physicochemical properties, and antimicrobial and cytotoxic activities of this compound, presenting quantitative data in structured tables. Furthermore, it outlines representative experimental protocols for its production and isolation and delves into its proposed biosynthetic and signaling pathways, visualized through detailed diagrams.

Discovery and Origin

This compound was first reported in 1978 as a novel antibiotic isolated from a strain of the fungus Epicoccum nigrum.[1] This fungus, also known by its synonym Epicoccum purpurascens, is a ubiquitous ascomycete found in a variety of terrestrial and marine environments.[2] E. nigrum is a known producer of a diverse array of bioactive secondary metabolites, which contribute to its ecological roles and potential applications in biotechnology and medicine. The initial discovery of this compound stemmed from screening for antibacterial compounds produced by this fungal species.

The structure and absolute configuration of this compound were elucidated using a combination of spectroscopic techniques, including UV-Vis, IR, Mass Spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy, and was ultimately confirmed by X-ray diffraction analysis.[1] It is characterized by a central diketopiperazine ring with a disulfide bridge, a hallmark of the ETP class of compounds.

Physicochemical and Biological Properties

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its extraction, purification, and characterization.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₆N₂O₆S₂ | [3] |

| Molecular Weight | 420.5 g/mol | [3] |

| Appearance | Crystalline solid | |

| Solubility | Soluble in chloroform and other organic solvents | [2] |

X-ray Crystallography Data

The three-dimensional structure of this compound has been confirmed by single-crystal X-ray diffraction. The crystallographic data provides precise information on bond lengths, angles, and the overall conformation of the molecule.

| Crystal Parameter | Value | Reference |

| Crystal System | Orthorhombic | |

| Space Group | P2₁2₁2₁ | |

| Unit Cell Dimensions | a = 10.996 Å, b = 12.452 Å, c = 13.218 Å | |

| α = 90°, β = 90°, γ = 90° |

Biological Activity

This compound has demonstrated notable activity against a range of microbial pathogens and cancer cell lines. The following tables summarize its minimum inhibitory concentrations (MIC) against selected microorganisms and its cytotoxic activity (IC₅₀) against human cancer cell lines.

Table 2.1: Antimicrobial Activity of this compound

| Target Organism | Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus (MRSA) | Gram-positive bacterium | 12.5 - 25 | |

| Enterococcus faecalis (VRE) | Gram-positive bacterium | 12.5 - 25 | |

| Candida albicans | Fungus | 25 |

Table 2.2: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| L5178Y | Mouse lymphoma | 1.3 | |

| Ramos | Human Burkitt's lymphoma | ~10 | |

| Jurkat J16 | Human T-cell leukemia | 28 |

Experimental Protocols

The following protocols are representative methodologies for the fermentation of Epicoccum nigrum, and the subsequent isolation and purification of this compound, based on established procedures for fungal secondary metabolites.

Fermentation of Epicoccum nigrum

-

Inoculum Preparation: A pure culture of Epicoccum nigrum is grown on a suitable agar medium, such as Potato Dextrose Agar (PDA), at 25°C for 7-10 days until sporulation.

-

Seed Culture: A spore suspension is used to inoculate a liquid seed medium (e.g., Potato Dextrose Broth) and incubated at 25°C on a rotary shaker at 150 rpm for 2-3 days.

-

Production Culture: The seed culture is then used to inoculate a larger volume of production medium. A variety of media can be used to support the growth of E. nigrum and the production of secondary metabolites. The culture is incubated under the same conditions as the seed culture for 7-14 days.

Extraction and Isolation of this compound

-

Harvesting: The fermentation broth is harvested, and the mycelium is separated from the culture filtrate by filtration or centrifugation.

-

Extraction: The culture filtrate is extracted with an organic solvent such as ethyl acetate or chloroform. The mycelium can also be extracted separately with a polar organic solvent like methanol or acetone.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves:

-

Column Chromatography: Initial fractionation of the crude extract is performed on a silica gel column using a gradient of solvents with increasing polarity.

-

Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative TLC or reversed-phase HPLC to yield the pure compound.

-

Structure Elucidation

The structure of the purified this compound is confirmed using a combination of modern spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.

-

UV-Vis and IR Spectroscopy: To identify characteristic chromophores and functional groups.

-

X-ray Crystallography: To determine the absolute configuration and solid-state conformation.

Signaling and Biosynthetic Pathways

Proposed Mechanism of Action and Signaling Pathway

The precise signaling pathways affected by this compound are still under investigation. However, based on studies of other epidithiodiketopiperazines, a plausible mechanism of action involves the induction of apoptosis and the inhibition of key cellular processes. The disulfide bridge is a critical feature for the biological activity of ETPs. It is proposed that ETPs can interact with zinc-finger proteins, leading to the ejection of zinc ions and disruption of protein function. One such target is the p300/CBP co-activator, which is involved in the hypoxia-inducible factor (HIF-1) signaling pathway, a key regulator of cellular responses to low oxygen and a critical pathway in cancer progression.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is believed to follow the general pathway for epidithiodiketopiperazines. This pathway commences with the formation of a diketopiperazine core from two amino acid precursors, likely tryptophan and another proteinogenic amino acid, via the action of a non-ribosomal peptide synthetase (NRPS). Subsequent post-NRPS modifications, including hydroxylations, and the crucial installation of the disulfide bridge by a sulfur transferase and an FAD-dependent oxidoreductase, lead to the final complex structure of this compound.

Conclusion and Future Perspectives

This compound stands out as a promising natural product with significant potential for further investigation in the fields of drug discovery and development. Its potent antibacterial and cytotoxic activities warrant more in-depth studies to fully elucidate its mechanism of action and to explore its therapeutic potential. The elucidation of its biosynthetic pathway could also open avenues for the production of novel analogues with improved activity and pharmacological properties through synthetic biology and metabolic engineering approaches. Further research into the ecological role of this compound for its producing organism, Epicoccum nigrum, may also provide valuable insights into fungal secondary metabolism and its applications.

References

An In-depth Technical Guide to Epicorazine A from Epicoccum nigrum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Epicorazine A, a potent antibacterial secondary metabolite produced by the fungus Epicoccum nigrum. The document details its biosynthesis, methods for production and isolation, analytical characterization, and biological activity, with a focus on quantitative data and detailed experimental protocols.

Introduction

Epicoccum nigrum is a ubiquitous ascomycetous fungus known for its role as a biocontrol agent and a prolific producer of a diverse array of biologically active secondary metabolites.[1][2] These compounds include polyketides, diketopiperazines, and pigments, many of which exhibit antimicrobial, antioxidant, and anticancer properties.[2] Among the noteworthy metabolites is this compound, an epidithiodiketopiperazine (ETP) that has demonstrated significant activity against Gram-positive bacteria, including multidrug-resistant strains.[3] This guide serves as a technical resource for researchers engaged in the discovery and development of novel antimicrobial agents.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₆N₂O₆S₂ | [4] |

| Molecular Weight | 420.5 g/mol | [4] |

| Exact Mass | 420.04497858 Da | [4] |

| Appearance | Not specified in reviewed literature | |

| Solubility | Not specified in reviewed literature |

Biosynthesis and Regulation of this compound

This compound belongs to the epidithiodiketopiperazine (ETP) class of natural products, which are characterized by a diketopiperazine core with a disulfide bridge. The biosynthesis of ETPs is a complex process involving non-ribosomal peptide synthetases (NRPSs) and a series of tailoring enzymes.

A proposed biosynthetic pathway for this compound, based on the general understanding of ETP biosynthesis, is illustrated below. This pathway is a conceptual model and the specific enzymes in Epicoccum nigrum have not all been empirically verified.

The regulation of secondary metabolism in fungi is a complex network involving both pathway-specific and global regulators. In many filamentous fungi, a global regulator known as LaeA plays a crucial role in the activation of silent secondary metabolite gene clusters. It is hypothesized that LaeA, as part of a larger protein complex, influences chromatin remodeling, making the biosynthetic genes accessible for transcription.

Production of this compound

Solid-state fermentation (SSF) has been shown to be an effective method for the production of secondary metabolites by Epicoccum nigrum.[5][6][7] The following protocol is a generalized procedure based on methods reported for the production of diketopiperazines from this fungus.

Experimental Protocol: Solid-State Fermentation

-

Strain and Culture Maintenance:

-

Obtain a pure culture of Epicoccum nigrum.

-

Maintain the culture on Potato Dextrose Agar (PDA) slants at 4°C and subculture every 4-6 weeks.

-

-

Inoculum Preparation:

-

From a fresh PDA plate culture of E. nigrum, inoculate a 250 mL Erlenmeyer flask containing 50 mL of Potato Dextrose Broth (PDB).

-

Incubate at 25-28°C on a rotary shaker at 150 rpm for 5-7 days to obtain a mycelial suspension.

-

-

Solid-State Fermentation:

-

Prepare the solid substrate by autoclaving 100 g of rice in 100 mL of distilled water in a 1 L Erlenmeyer flask.

-

After cooling, inoculate the sterile rice with 10 mL of the mycelial suspension.

-

Incubate the flask under static conditions at 25-28°C in the dark for 21-28 days.

-

Isolation and Purification

The following is a general workflow for the extraction and purification of this compound from the solid-state fermentation culture.

Experimental Protocol: Extraction and Purification

-

Extraction:

-

The fermented rice culture is soaked in ethyl acetate (EtOAc) at a 1:3 (w/v) ratio and agitated for 24 hours at room temperature.

-

The mixture is filtered, and the extraction process is repeated three times with fresh EtOAc.

-

-

Concentration:

-

The combined EtOAc extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Chromatographic Purification:

-

The crude extract is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC).

-

Fractions containing the target compound are pooled and further purified by semi-preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

-

Analytical Characterization

The structure of this compound has been elucidated using various spectroscopic techniques, including UV, IR, mass spectrometry, and NMR, with its absolute configuration confirmed by X-ray diffraction.[3]

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis of this compound is crucial for confirming its elemental composition. The expected exact mass can be calculated from its molecular formula (C₁₈H₁₆N₂O₆S₂). High-resolution mass spectrometers, such as Orbitrap or TOF instruments, provide the necessary mass accuracy for this confirmation.[4][8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Biological Activity

This compound has demonstrated notable antibacterial and antifungal activity. A summary of its Minimum Inhibitory Concentrations (MICs) against various microorganisms is presented in Table 2.

Table 2: Biological Activity of this compound

| Test Organism | MIC (µg/mL) | Reference |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 12.5 - 25 | Not specified in reviewed literature |

| Vancomycin-resistant Enterococcus (VRE) | 12.5 - 25 | Not specified in reviewed literature |

| Candida albicans | 25 | Not specified in reviewed literature |

Experimental Protocol: MIC Determination (Broth Microdilution Method)

The following is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound.[14][15][16][17]

-

Preparation of Inoculum:

-

From a fresh culture plate, select 3-5 colonies of the test organism and inoculate into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Incubate at the optimal temperature with shaking until the culture reaches the logarithmic growth phase.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the adjusted suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Microtiter Plates:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in the appropriate broth medium to achieve a range of desired concentrations.

-

Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

-

-

Inoculation and Incubation:

-

Inoculate each well (except the negative control) with the prepared bacterial suspension.

-

Incubate the plate at the optimal temperature for the test organism for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

-

Conclusion

This compound, produced by Epicoccum nigrum, represents a promising lead compound in the search for new antimicrobial agents. Its activity against drug-resistant bacteria underscores its potential therapeutic value. This guide provides a foundational framework for researchers to undertake the production, isolation, and characterization of this compound, facilitating further investigation into its mechanism of action and potential for drug development.

References

- 1. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 2. biomedres.us [biomedres.us]

- 3. New antibiotics from the fungus Epicoccum nigrum. II. This compound: structure elucidation and absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C18H16N2O6S2 | CID 57383998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]

- 6. ptfarm.pl [ptfarm.pl]

- 7. Solid-state fermentation: a promising microbial technology for secondary metabolite production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Broth microdilution - Wikipedia [en.wikipedia.org]

- 15. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core of Epicorazine A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Epicorazine A, a natural product with potential applications in drug development. The information is curated to be a valuable resource for researchers in medicinal chemistry, natural products, and pharmacology.

Chemical Identity and Structure

This compound is a member of the epidithiodiketopiperazine (ETP) class of natural products, which are characterized by a central diketopiperazine ring with a disulfide bridge. It was first isolated from the fungus Epicoccum nigrum.[1]

Nomenclature and Identifiers

A summary of the key identifiers for this compound is provided in the table below.

| Identifier | Value | Source |

| IUPAC Name | (1R,4S,5S,9S,11R,14S,15S,19S)-5,15-dihydroxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docosa-6,16-diene-2,8,12,18-tetrone | PubChem[2] |

| SMILES | C1[C@H]2--INVALID-LINK--O">C@@HN3[C@]14C(=O)N5[C@H]6--INVALID-LINK--C(=O)C=C[C@@H]6O | PubChem[2] |

| InChI Key | RCODXLGTKJXDNC-UORGKRBOSA-N | PubChem[2] |

| CAS Number | 62256-05-7 | PubChem[2] |

Physicochemical Properties

The fundamental physicochemical properties of this compound are detailed in the following table.

| Property | Value | Source |

| Molecular Formula | C18H16N2O6S2 | PubChem[2] |

| Molecular Weight | 420.5 g/mol | PubChem[2] |

| Exact Mass | 420.04497858 Da | PubChem[2] |

| Topological Polar Surface Area | 166 Ų | PubChem[2] |

| Hydrogen Bond Donor Count | 2 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 8 | PubChem[2] |

| XLogP3 | -1.7 | PubChem[2] |

Crystallography

The crystal structure of this compound has been determined, providing precise insights into its three-dimensional conformation.

| Crystal Parameter | Value | Source |

| COD Number | 2311097 | PubChem[2] |

| Space Group | P 21 21 21 | PubChem[2] |

| Cell Lengths | a = 10.996 Å, b = 12.452 Å, c = 13.218 Å | PubChem[2] |

| Cell Angles | α = 90°, β = 90°, γ = 90° | PubChem[2] |

Biological Activity

This compound has demonstrated a range of biological activities, with its antimicrobial and cytotoxic properties being the most prominent.

Antimicrobial Activity

This compound exhibits activity against Gram-positive bacteria, including clinically significant resistant strains.

| Target Organism | MIC (μg/mL) | Source |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 12.5-25 | MedChemExpress |

| Vancomycin-resistant Enterococcus (VRE) | 12.5-25 | MedChemExpress |

| Candida albicans | 25 | MedChemExpress |

The proposed mechanism of action for the antibacterial effects of epidithiodiketopiperazines involves the disruption of the bacterial cell wall biosynthesis.[3] Specifically, compounds targeting undecaprenyl pyrophosphate (UPP) synthase, an essential enzyme in this pathway, have been identified.[3]

Cytotoxic Activity

This compound has shown cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. The primary mechanism of its cytotoxicity is believed to be the induction of apoptosis.[4]

| Cell Line | IC50 (µM) | Source |

| L5178Y (mouse lymphoma) | 1.3 | PubMed[4] |

| Ramos (human Burkitt's lymphoma) | 28 | PubMed[4] |

| Jurkat J16 (human T-cell leukemia) | 28 | PubMed[4] |

Experimental Protocols & Workflows

Isolation and Purification Workflow

The following diagram illustrates a plausible workflow for the isolation and purification of this compound from Epicoccum nigrum.

Methodologies for Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques:[1]

-

UV-Visible Spectroscopy: To identify the chromophores present in the molecule.

-

Infrared (IR) Spectroscopy: To determine the functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To establish the carbon-hydrogen framework and connectivity.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Circular Dichroism (CD) Spectroscopy: To determine the stereochemistry.

-

X-ray Crystallography: To definitively establish the three-dimensional structure and absolute configuration.[1]

Biosynthesis and Signaling Pathways

Proposed Biosynthetic Pathway

The biosynthesis of epidithiodiketopiperazines is a complex process involving a series of enzymatic reactions. While the specific pathway for this compound in Epicoccum nigrum has not been fully elucidated, a general pathway for this class of compounds can be proposed.

Potential Signaling Pathway for Cytotoxicity

The cytotoxic activity of this compound, particularly the induction of apoptosis, suggests its interaction with key cellular signaling pathways. A plausible mechanism involves the activation of the intrinsic apoptotic pathway.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available research. Further research is required to fully elucidate the mechanisms of action and therapeutic potential of this compound.

References

- 1. New antibiotics from the fungus Epicoccum nigrum. II. This compound: structure elucidation and absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C18H16N2O6S2 | CID 57383998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Anti-Infectious Agents against MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dithiodiketopiperazine derivatives from endophytic fungi Trichoderma harzianum and Epicoccum nigrum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Assembly Line: Unraveling the Biosynthesis of Epicorazine A

Despite its discovery decades ago, the intricate biosynthetic pathway of Epicorazine A, a potent epidithiodiketopiperazine (ETP) natural product isolated from the fungus Epicoccum nigrum, remains largely uncharacterized in publicly available scientific literature. While the general principles of ETP biosynthesis are understood from studies of related fungal metabolites, a detailed technical guide on the specific enzymatic machinery and intermediary steps leading to this compound cannot be constructed at this time due to a lack of specific research on its biosynthetic gene cluster and biochemical pathway.

This compound belongs to the epidithiodiketopiperazine class of natural products, which are characterized by a core diketopiperazine scaffold bridged by a disulfide or polysulfide linkage.[1] These compounds are assembled through a sophisticated interplay of non-ribosomal peptide synthetases (NRPSs) and a suite of tailoring enzymes.

Based on the biosynthesis of other well-characterized ETPs, a putative general pathway for this compound can be hypothesized. This would likely involve the following key stages:

-

Diketopiperazine Scaffold Formation: A multi-modular NRPS would likely catalyze the condensation of two amino acid precursors to form a diketopiperazine core. The specific amino acid building blocks for this compound have not been definitively established through isotopic labeling studies.

-

Installation of the Epidithio Bridge: A series of tailoring enzymes, including glutathione S-transferases, sulfhydrylases, and oxidoreductases, would be responsible for the introduction of the characteristic disulfide bridge across the diketopiperazine ring.

-

Hydroxylation and Other Modifications: Additional tailoring enzymes, such as cytochrome P450 monooxygenases, would likely be responsible for the hydroxylation and other chemical decorations observed in the final structure of this compound.

While this provides a general framework, the specific genes, the enzymes they encode, the precise sequence of events, and the chemical structures of the biosynthetic intermediates for this compound have not been elucidated.

The Search for the this compound Blueprint

Extensive searches of scientific databases have not yielded any studies that have identified and characterized the biosynthetic gene cluster responsible for this compound production in Epicoccum nigrum. Consequently, crucial information is missing, including:

-

Quantitative Data: No publicly available data exists on the enzymatic kinetics, precursor uptake, or product yields specifically for the this compound pathway.

-

Experimental Protocols: Detailed methodologies for key experiments such as gene knockouts, heterologous expression of pathway genes, or in vitro enzyme assays for the this compound biosynthetic enzymes are not available.

Without this fundamental research, a detailed technical guide that meets the requirements for quantitative data presentation and experimental protocols cannot be compiled.

A Hypothetical Workflow for Elucidation

For researchers aiming to investigate the this compound biosynthetic pathway, a logical experimental workflow could be proposed. This would serve as a roadmap for future research in this area.

Caption: A proposed experimental workflow for the elucidation of the this compound biosynthetic pathway.

Future Outlook

The elucidation of the this compound biosynthetic pathway would provide valuable insights into the enzymatic strategies for the construction of complex ETP natural products. Such knowledge could be harnessed for the bioengineering of novel ETP analogs with potentially improved therapeutic properties. Further research, including genome sequencing of a confirmed this compound-producing strain of Epicoccum nigrum and subsequent functional genomics studies, is required to unlock the secrets of how this intriguing molecule is assembled.

References

Unraveling the Stereochemical Intricacies of Epicorazine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Epicorazine A, a structurally complex epidithiodiketopiperazine natural product, has garnered significant interest within the scientific community due to its unique chemical architecture and potential biological activities. Isolated from the fungus Epicoccum nigrum, the precise three-dimensional arrangement of its atoms, or stereochemistry, is crucial to its function. This technical guide provides an in-depth exploration of the stereochemistry of this compound, presenting key data, experimental methodologies, and a visual representation of its structural determination workflow.

Core Stereochemical Features of this compound

This compound is a dimeric metabolite characterized by a highly bridged and constrained polycyclic framework. The absolute configuration of its multiple stereocenters has been unequivocally established through a combination of spectroscopic and crystallographic techniques. The definitive stereochemistry is described by its systematic IUPAC name: (1R,4S,5S,9S,11R,14S,15S,19S)-5,15-dihydroxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docosa-6,16-diene-2,8,12,18-tetrone[1].

The core structure contains a diketopiperazine ring system, which is fused to two indole-derived units. A key feature of this class of molecules is the epidithio bridge, which locks the conformation of the diketopiperazine ring and significantly influences the overall shape of the molecule.

A closely related natural product, Epicorazine B, has been identified as a cis-trans isomer of this compound[2]. This highlights the subtle yet critical role of spatial arrangement in this family of compounds. The cis-trans isomerism in such bridged systems often arises from the relative orientation of the substituents on the diketopiperazine ring.

Elucidation of the Absolute Configuration

The determination of the absolute stereochemistry of this compound was a pivotal step in its characterization. This was achieved through a multi-pronged approach, with X-ray crystallography providing the ultimate confirmation.

Spectroscopic Analysis

A suite of spectroscopic techniques was initially employed to deduce the planar structure and gain insights into the relative stereochemistry of this compound. These methods included:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy were instrumental in determining the connectivity of the atoms and the proton environments within the molecule. Analysis of coupling constants and Nuclear Overhauser Effect (NOE) data provided crucial information about the relative spatial proximity of different protons, aiding in the assignment of relative stereochemistry.

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy, a technique sensitive to chiral molecules, was used to probe the stereochemical features of this compound. The resulting spectrum provided information about the overall chirality of the molecule and could be compared with theoretical calculations or spectra of related compounds with known stereochemistry.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provided information about the functional groups present in the molecule and its electronic properties, respectively, which were consistent with the proposed epidithiodiketopiperazine structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the elemental composition of this compound.

X-ray Crystallography

The definitive proof of the absolute configuration of this compound was obtained through single-crystal X-ray diffraction analysis[3]. This powerful technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the unambiguous determination of the spatial arrangement of all atoms.

Experimental Protocol for X-ray Crystallography:

The general workflow for determining the crystal structure of a small molecule like this compound involves the following key steps:

-

Crystallization: The first and often most challenging step is to grow high-quality single crystals of the compound. This is typically achieved by slowly evaporating the solvent from a saturated solution of the compound. Various solvents and crystallization conditions are often screened to obtain crystals suitable for X-ray diffraction.

-

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots of varying intensity, is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction data using computational methods. The initial structural model is then refined to best fit the experimental data, resulting in a final, highly accurate molecular structure. The absolute configuration can be determined using anomalous dispersion effects, particularly if a heavy atom is present in the structure or by using specific refinement parameters.

The crystallographic data for this compound reveals a complex and rigid structure, with the disulfide bridge imposing significant conformational constraints.

Quantitative Data

The following tables summarize the key quantitative data that define the stereochemistry of this compound.

Table 1: Crystallographic Data for this compound [1]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.996 |

| b (Å) | 12.452 |

| c (Å) | 13.218 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Note: The detailed atomic coordinates, bond lengths, and bond angles that precisely define the stereochemistry are deposited in crystallographic databases and can be accessed for in-depth analysis.

Logical Workflow for Stereochemical Determination

The process of elucidating the stereochemistry of a complex natural product like this compound follows a logical progression, starting from initial isolation and culminating in the definitive assignment of its three-dimensional structure.

Caption: Workflow for the stereochemical elucidation of this compound.

Importance of Stereochemistry in Biological Activity

While specific biological activity data for different stereoisomers of this compound are not extensively reported in the initial literature, it is a well-established principle in pharmacology and medicinal chemistry that the stereochemistry of a molecule is paramount to its biological function. The precise three-dimensional arrangement of atoms dictates how a molecule interacts with its biological targets, such as enzymes and receptors. Even minor changes in stereochemistry, such as the inversion of a single stereocenter or a change in cis-trans isomerism, can lead to a dramatic loss or alteration of biological activity. Therefore, the defined stereochemistry of this compound is intrinsically linked to its potential therapeutic applications.

Conclusion

The stereochemistry of this compound has been rigorously established through a combination of advanced spectroscopic and crystallographic techniques. Its complex, polycyclic structure, featuring a defining epidithio bridge, presents a fascinating challenge in natural product chemistry. The detailed understanding of its absolute configuration is fundamental for any future research aimed at its synthesis, the exploration of its biological activities, and the development of potential therapeutic agents based on its unique scaffold. This technical guide provides a comprehensive overview of the key stereochemical aspects of this compound, serving as a valuable resource for researchers in the field.

References

- 1. This compound | C18H16N2O6S2 | CID 57383998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. New antibiotics from the fungus Epicoccum nigrum. III. Epicorazine B: structure elucidation and absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New antibiotics from the fungus Epicoccum nigrum. II. This compound: structure elucidation and absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]

Epicorazine A: A Technical Guide to its Isolation and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, structural elucidation, and biological context of Epicorazine A, a sulfur-containing diketopiperazine natural product. The information is compiled to assist researchers in the fields of natural product chemistry, mycology, and drug discovery.

Introduction

This compound is a secondary metabolite produced by the fungus Epicoccum nigrum.[1] It belongs to the epidithiodiketopiperazine class of antibiotics, a group of fungal metabolites known for their complex structures and diverse biological activities.[1] First reported in 1978, the structure of this compound was elucidated through a combination of spectroscopic techniques and confirmed by X-ray diffraction.[1] This guide details the methodologies for its isolation and presents its physicochemical and spectroscopic data.

Isolation of this compound from Epicoccum nigrum

The isolation of this compound is a multi-step process involving fermentation of the producing organism, extraction of the secondary metabolites, and subsequent chromatographic purification. The following protocol is based on the original work by Deffieux et al. (1978).

Fermentation of Epicoccum nigrum

A strain of Epicoccum nigrum is cultured in a suitable liquid medium to promote the production of this compound.

Experimental Protocol:

-

Inoculum Preparation: A pure culture of Epicoccum nigrum is grown on a solid agar medium, such as Potato Dextrose Agar (PDA), to obtain a sufficient amount of mycelium and spores.

-

Fermentation: A liquid fermentation is carried out in a suitable medium, for example, a Czapek-Dox broth supplemented with yeast extract. The fermentation is typically conducted in shake flasks or a fermenter under controlled conditions of temperature, pH, and aeration for a period of several days to allow for optimal production of the target metabolite.

Extraction and Purification

Following fermentation, the fungal biomass and culture broth are separated, and the secondary metabolites are extracted and purified through a series of chromatographic steps.

Experimental Protocol:

-

Extraction: The fungal mycelium is separated from the culture broth by filtration. The mycelium is then extracted with an organic solvent such as methanol or ethyl acetate to isolate the secondary metabolites. The culture filtrate can also be extracted with a non-polar organic solvent to capture any secreted metabolites.

-

Preliminary Fractionation: The crude extract is concentrated under reduced pressure and may be subjected to a preliminary fractionation step, such as solvent partitioning, to separate compounds based on their polarity.

-

Chromatographic Purification: The fraction containing this compound is further purified using a combination of chromatographic techniques. This typically involves:

-

Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of increasing polarity, for example, a hexane-ethyl acetate or chloroform-methanol solvent system. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are subjected to preparative HPLC on a reversed-phase column (e.g., C18) with a suitable mobile phase, such as a water-acetonitrile or water-methanol gradient, to yield the pure compound.

-

Diagram of the Isolation Workflow for this compound

Caption: Workflow for the isolation of this compound.

Physicochemical and Spectroscopic Data

The structure of this compound was determined using a combination of spectroscopic methods. The key data are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₁₆N₂O₆S₂ |

| Molecular Weight | 420.5 g/mol |

| Appearance | Colorless crystals |

| IUPAC Name | (1R,4S,5S,9S,11R,14S,15S,19S)-5,15-dihydroxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.0¹,¹³.0³,¹¹.0⁴,⁹.0¹⁴,¹⁹]docosa-6,16-diene-2,8,12,18-tetrone |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Observations (as reported in Deffieux et al., 1978) |

| UV-Vis (Methanol) | λmax at 220 nm and a shoulder at 270 nm, characteristic of the diketopiperazine chromophore. |

| Infrared (IR) | Absorption bands indicating the presence of hydroxyl, amide carbonyl, and carbon-carbon double bonds. |

| Mass Spectrometry (MS) | Molecular ion peak consistent with the molecular formula C₁₈H₁₆N₂O₆S₂. |

| ¹H NMR | Signals corresponding to olefinic protons, methine protons adjacent to hydroxyl and nitrogen atoms, and methylene protons. |

| ¹³C NMR | Resonances for carbonyl carbons, olefinic carbons, and carbons bearing heteroatoms, consistent with the proposed structure. |

| Circular Dichroism (CD) | Provides information on the stereochemistry of the molecule. |

Note: Detailed peak lists and coupling constants for NMR data would be found in the original 1978 publication.

Biological Activity

This compound was initially identified as an antibiotic.[1] While detailed quantitative data on its biological activity is not extensively available in the public domain, compounds of the epidithiodiketopiperazine class are known to exhibit a range of biological effects, including antimicrobial and cytotoxic activities. Further research is required to fully characterize the bioactivity profile of this compound.

Potential Signaling Pathways for Investigation

The mechanism of action of this compound has not been fully elucidated. However, many natural products with cytotoxic or immunomodulatory effects are known to interact with key cellular signaling pathways. A common pathway to investigate for bioactive compounds is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation and cell survival.

Diagram of a General Workflow for Screening Natural Product Effects on the NF-κB Pathway

Caption: A potential workflow to screen for this compound's effect on NF-κB.

Conclusion

This compound represents an interesting member of the epidithiodiketopiperazine family of natural products. The methodologies for its isolation from Epicoccum nigrum are well-established, relying on standard fermentation and chromatographic techniques. While its initial characterization has been thoroughly performed, further investigation into its detailed biological activity and mechanism of action could reveal its potential for therapeutic applications. This guide provides a foundational resource for researchers interested in exploring this and other related natural products.

References

Epicorazine A: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicorazine A is a naturally occurring epidithiodiketopiperazine (ETP) first isolated from the fungus Epicoccum nigrum. As a member of the ETP class of compounds, it possesses a unique and complex chemical architecture characterized by a disulfide bridge across a diketopiperazine core. This structural feature is largely responsible for its significant biological activities. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its physicochemical properties, biological activities, and mechanism of action, with a special emphasis on detailed experimental methodologies and data presentation.

Physicochemical Properties

This compound is a crystalline solid with the molecular formula C₁₈H₁₆N₂O₆S₂ and a molecular weight of 420.5 g/mol [1]. Its structure was elucidated using a combination of spectroscopic techniques, including UV, IR, mass spectrometry, and NMR, and was ultimately confirmed by X-ray diffraction[2].

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₆N₂O₆S₂ | [1] |

| Molecular Weight | 420.5 g/mol | [1] |

| Appearance | Crystalline solid | [2] |

| IUPAC Name | (1R,4S,5S,9S,11R,14S,15S,19S)-5,15-dihydroxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.0¹﹐¹³.0³﹐¹¹.0⁴﹐⁹.0¹⁴﹐¹⁹]docosa-6,16-diene-2,8,12,18-tetrone | [1] |

Biological Activities

This compound has demonstrated a range of biological activities, most notably antibacterial and cytotoxic effects.

Antibacterial and Antifungal Activity

This compound exhibits activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). It also shows activity against the fungal pathogen Candida albicans.

Table 2: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)

| Organism | MIC (µg/mL) |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 12.5 - 25 |

| Vancomycin-resistant Enterococcus (VRE) | 12.5 - 25 |

| Candida albicans | 25 |

Cytotoxic Activity

This compound has shown potent cytotoxic activity against various human cancer cell lines. This activity is believed to be a hallmark of the epidithiodiketopiperazine class of compounds.

Table 3: Cytotoxic Activity of this compound (IC₅₀)

| Cell Line | Cancer Type | IC₅₀ (µM) |

| L5178Y | Mouse Lymphoma | 1.3 - 28 |

| Ramos | Human Burkitt's Lymphoma | 1.3 - 28 |

| Jurkat J16 | Human T-cell Leukemia | 1.3 - 28 |

Mechanism of Action

The primary mechanism of action for the cytotoxic effects of this compound and other epidithiodiketopiperazines is the induction of apoptosis (programmed cell death). The disulfide bridge is a key pharmacophore, and its redox activity is thought to be crucial for its biological effects.

While the specific signaling pathway for this compound has not been fully elucidated, studies on related ETPs suggest the involvement of caspase activation. The general proposed mechanism involves the disruption of cellular redox balance, leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.

Apoptosis Induction

Experimental Protocols

Isolation and Purification of this compound from Epicoccum nigrum

The following is a generalized protocol based on the original report and methods for similar natural products.

Methodology:

-

Fermentation: Epicoccum nigrum is cultured in a suitable liquid medium to promote the production of secondary metabolites.

-

Extraction: The culture broth and/or mycelium are extracted with an organic solvent such as ethyl acetate to partition the secondary metabolites.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to a series of chromatographic separations, typically starting with silica gel column chromatography, followed by size-exclusion chromatography (e.g., Sephadex LH-20), and finally preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.

-

Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), with the absolute configuration determined by X-ray crystallography.

Antimicrobial Susceptibility Testing (MIC Assay)

The Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution method.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.

-

Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The half-maximal inhibitory concentration (IC₅₀) against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Total Synthesis

To date, a detailed, step-by-step total synthesis of this compound has not been reported in the available literature. However, synthetic strategies for closely related epidithiodiketopiperazines, such as Epicoccin G, have been published. These syntheses often involve complex multi-step sequences to construct the polycyclic core and introduce the disulfide bridge. The development of a total synthesis for this compound remains a significant challenge and an area for future research.

Conclusion and Future Directions

This compound is a potent bioactive natural product with significant antibacterial and cytotoxic activities. Its mechanism of action, like other ETPs, is believed to involve the induction of apoptosis. While initial studies have laid the groundwork, further research is needed to fully elucidate its specific molecular targets and signaling pathways. The development of a total synthesis would be instrumental in enabling more extensive structure-activity relationship studies and preclinical development. Furthermore, a comprehensive investigation into its anti-inflammatory potential is warranted, given the activities of other metabolites from Epicoccum nigrum. The information presented in this guide provides a solid foundation for researchers and drug development professionals to advance the study of this promising natural product.

References

The Biological Activity of Epicorazine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicorazine A is a naturally occurring epidithiodiketopiperazine (ETP) isolated from the fungus Epicoccum nigrum. ETPs are a class of fungal metabolites known for their diverse and potent biological activities, which are largely attributed to the presence of a reactive disulfide bridge. This guide provides a comprehensive overview of the known biological activities of this compound, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways. While specific data for this compound is limited in some areas, the broader context of ETP activity is provided to infer potential therapeutic applications.

Antimicrobial Activity

This compound has demonstrated notable activity against a range of pathogenic microbes. The primary measure of this activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of a microorganism.

Quantitative Antimicrobial Data

The following table summarizes the reported MIC values for this compound against various bacterial and fungal strains.

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Methicillin-resistant (MRSA) | 12.5 - 25 | [1] |

| Enterococcus sp. | Vancomycin-resistant (VRE) | 12.5 - 25 | [1] |

| Candida albicans | - | 25 | [1] |

Experimental Protocol: Broth Microdilution MIC Assay

The MIC values for this compound were likely determined using a standardized broth microdilution method.

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a specific microorganism.

Materials:

-

This compound stock solution (of known concentration)

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial inoculum, adjusted to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria)

-

Positive control (microorganism in broth without this compound)

-

Negative control (broth only)

-

Incubator

Procedure:

-

Serial Dilution: A two-fold serial dilution of the this compound stock solution is performed across the wells of the microtiter plate using the appropriate sterile broth. This creates a gradient of decreasing concentrations of the compound.

-

Inoculation: Each well (except the negative control) is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

-

Observation: Following incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of this compound at which no visible growth (turbidity) is observed.

Workflow Diagram:

Workflow for a typical broth microdilution MIC assay.

Potential Anti-inflammatory and Cytotoxic Activities

Putative Mechanisms of Action

Anti-inflammatory Effects: The anti-inflammatory activity of ETPs is often linked to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Cytotoxic Effects: The cytotoxicity of ETPs is thought to arise from their ability to induce oxidative stress and apoptosis (programmed cell death) in cancer cells.[3]

Relevant Signaling Pathways

The NF-κB pathway is a crucial regulator of genes involved in inflammation, immunity, and cell survival. Its dysregulation is implicated in numerous inflammatory diseases and cancers.

Simplified canonical NF-κB signaling pathway.

The MAPK pathway is another critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The three major branches are the ERK, JNK, and p38 pathways.

General overview of a MAPK signaling cascade.

Experimental Protocols for Activity Assessment

The following are generalized protocols for assays that could be used to determine the anti-inflammatory and cytotoxic activities of this compound.

Objective: To assess the cytotoxic effect of this compound on a given cell line by measuring metabolic activity.

Materials:

-

This compound

-

Human cancer cell lines (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can then be determined.

Objective: To determine if this compound can inhibit the activation of the NF-κB signaling pathway.

Materials:

-

A cell line stably or transiently transfected with an NF-κB reporter construct (e.g., a luciferase gene under the control of an NF-κB response element).

-

This compound

-

An NF-κB activator (e.g., TNF-α or LPS)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: The reporter cell line is seeded in a 96-well plate. The cells are then pre-treated with various concentrations of this compound for a short period.

-

Stimulation: The cells are stimulated with an NF-κB activator to induce the pathway.

-

Incubation: The plate is incubated for a period sufficient to allow for reporter gene expression (e.g., 6-24 hours).

-

Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase assay reagent is added to the lysate.

-

Luminescence Measurement: The luminescence, which is proportional to the amount of luciferase produced and thus to the level of NF-κB activation, is measured using a luminometer.

-

Data Analysis: The luminescence signal from the this compound-treated wells is compared to that of the stimulated, untreated control to determine the extent of inhibition.

Conclusion and Future Directions

This compound is a fungal metabolite with established antibacterial and antifungal properties. While its anti-inflammatory and cytotoxic activities have not been specifically quantified, its structural classification as an epidithiodiketopiperazine suggests a high potential for such effects, likely through the modulation of key cellular signaling pathways like NF-κB and MAPK.

Future research should focus on:

-

Quantifying the cytotoxic effects of this compound against a panel of cancer cell lines to determine its IC50 values and therapeutic potential.

-

Investigating the anti-inflammatory properties of this compound in relevant cellular and animal models, including the measurement of its impact on pro-inflammatory cytokine production.

-

Elucidating the precise molecular mechanisms by which this compound exerts its biological effects, with a particular focus on its interaction with the NF-κB and MAPK signaling pathways.

A deeper understanding of the biological activities of this compound will be instrumental in evaluating its potential for development as a novel therapeutic agent.

References

- 1. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Anticancer Activity of Epipolythiodiketopiperazine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Potent Cytotoxic Epidithiodiketopiperazines Designed for Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Preliminary Studies of Epicorazine A's Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary studies into the mechanism of action of Epicorazine A, an epidithiodiketopiperazine (ETP) natural product. Given the early stage of research, this document focuses on the known antimicrobial activity of this compound and the proposed mechanisms of action for the broader ETP class of compounds, which are believed to be relevant to this compound's biological activity.

Introduction to this compound

This compound is a secondary metabolite isolated from the fungus Epicoccum nigrum.[1] It belongs to the epidithiodiketopiperazine (ETP) class of natural products, which are characterized by a unique and highly strained disulfide bridge across a diketopiperazine ring. This structural feature is believed to be crucial for their biological activity. Initial studies have demonstrated that this compound possesses antimicrobial properties.

Quantitative Antimicrobial Activity Data

Preliminary studies have quantified the antimicrobial activity of this compound against several pathogens. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below.

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus (MRSA) | Gram-positive bacteria | 12.5 - 25 |

| Enterococcus (VRE) | Gram-positive bacteria | 12.5 - 25 |

| Candida albicans | Fungus | 25 |

Data sourced from MedChemExpress.[2]

Proposed Mechanisms of Action for the Epidithiodiketopiperazine (ETP) Class

While the precise mechanism of action for this compound is yet to be fully elucidated, research on related ETP compounds has pointed to several potential pathways. These mechanisms are centered around the reactive disulfide bridge of the ETP core.

A prominent proposed mechanism for ETPs is the disruption of the interaction between Hypoxia-Inducible Factor 1α (HIF-1α) and the transcriptional coactivator p300. This interaction is critical for cellular response to hypoxia and is implicated in cancer progression. ETPs are thought to disrupt this protein-protein interaction by causing the ejection of zinc ions from the zinc-finger domains of p300, which are essential for maintaining its structural integrity and binding to HIF-1α. The disulfide core of the ETP molecule is necessary for this activity.

Caption: Proposed mechanism of this compound disrupting HIF-1α/p300 interaction.

ETPs are capable of undergoing redox cycling, a process that can lead to the generation of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide. An overproduction of ROS can induce oxidative stress, leading to cellular damage, including DNA strand breaks and apoptosis. This mechanism is a plausible contributor to the antimicrobial and potential cytotoxic effects of this compound.

Caption: Proposed pathway of ROS generation by this compound.

The strained disulfide bridge of ETPs is susceptible to nucleophilic attack by thiol groups present in proteins, particularly cysteine residues. This can lead to the formation of mixed disulfides between the ETP and the protein, or the promotion of intramolecular disulfide bond formation within the protein. Such modifications can disrupt the protein's native three-dimensional structure and, consequently, its biological function.

Caption: Proposed mechanism of thiol-disulfide exchange with this compound.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to investigate the proposed mechanisms of action for ETPs.

This protocol is a generalized broth microdilution method for determining the MIC of an antimicrobial agent.

-

Preparation of Bacterial Inoculum:

-

Aseptically pick several colonies of the test microorganism from an agar plate.

-

Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.

-

Include a positive control (inoculum without drug) and a negative control (medium without inoculum).

-

Incubate the plate at the optimal temperature for the test organism (e.g., 37°C for bacteria) for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.

-

This protocol describes a general method for detecting intracellular ROS using a fluorescent probe.

-

Cell Culture and Treatment:

-

Plate cells (e.g., bacterial or fungal) in a suitable culture vessel and allow them to adhere or reach the desired growth phase.

-

Treat the cells with various concentrations of this compound for a specified period. Include a positive control (e.g., H₂O₂) and an untreated control.

-

-

Staining with ROS-Sensitive Probe:

-

Wash the cells with a buffered saline solution.

-

Incubate the cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA) in the dark.

-

-

Fluorescence Measurement:

-

After incubation, wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. An increase in fluorescence intensity correlates with an increase in intracellular ROS levels.

-

This protocol is to assess the effect of this compound on the interaction between two proteins.

-

Cell Culture and Lysis:

-

Culture cells that express the target proteins (e.g., PC3 cells for HIF-1α and p300).

-

Induce hypoxia if necessary (e.g., using CoCl₂) and treat with this compound or a vehicle control.

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates with protein A/G agarose beads.

-

Incubate the pre-cleared lysate with an antibody specific for one of the target proteins (e.g., anti-p300).

-

Add protein A/G agarose beads to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the protein complexes from the beads using an elution buffer (e.g., SDS-PAGE sample buffer).

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with antibodies against both target proteins (e.g., anti-p300 and anti-HIF-1α) to detect their presence in the immunoprecipitated complex. A decrease in the co-immunoprecipitated protein in the presence of this compound indicates disruption of the interaction.

-

Caption: Experimental workflow for Co-Immunoprecipitation.

Conclusion and Future Directions

The preliminary studies on this compound indicate its potential as an antimicrobial agent. While its precise mechanism of action is still under investigation, the well-documented activities of the broader ETP class of compounds provide a strong foundation for future research. The proposed mechanisms, including the disruption of the HIF-1α/p300 interaction, generation of ROS, and thiol-disulfide exchange, offer several avenues for further exploration.

Future studies should focus on:

-

Confirming which of the proposed mechanisms are dominant for this compound.

-

Identifying the specific molecular targets of this compound.

-

Elucidating the structure-activity relationships of this compound and its analogs.

-

Evaluating its efficacy and safety in preclinical in vivo models.

This technical guide serves as a foundational resource for researchers and professionals in drug development, summarizing the current understanding of this compound's mechanism of action and providing a framework for future investigations.

References

An In-depth Technical Guide to Epicorazine A Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicorazine A, a member of the epidithiodiketopiperazine (ETP) class of natural products, has garnered significant interest in the scientific community due to its complex molecular architecture and potential as a lead compound in drug discovery. ETPs are characterized by a core diketopiperazine ring bridged by a disulfide bond, a feature crucial for their biological activity. This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this compound analogues and derivatives, with a focus on their potential as anticancer agents.

Core Structure of this compound

This compound possesses a unique and rigid cage-like structure. A clear understanding of its core scaffold is essential for the rational design of its analogues and derivatives.

DOT Script of this compound Core Structure:

Methodological & Application

Total Synthesis of Epicorazine A: A Review of Synthetic Strategies Towards a Complex Fungal Metabolite

Introduction

Epicorazine A is a structurally complex epidithiodiketopiperazine (ETP) natural product isolated from the fungus Epicoccum nigrum.[1][2] This class of compounds is renowned for a wide range of biological activities, making them attractive targets for synthetic chemists. While a complete total synthesis of this compound has not been detailed in the reviewed literature, significant progress has been made in the synthesis of closely related compounds, particularly Epicoccin G. These synthetic endeavors provide a valuable roadmap for the eventual total synthesis of this compound and other members of the ETP family. This document outlines the key synthetic strategies, experimental protocols, and data for the synthesis of the epicoccin core and the total synthesis of Epicoccin G, offering insights applicable to the synthesis of this compound.

Synthesis of the Epicoccin Core